Precision Analytics of 1-Bromo-2,4-diisopropylbenzene: Structural Dynamics, Physical Properties, and Synthetic Utility
Precision Analytics of 1-Bromo-2,4-diisopropylbenzene: Structural Dynamics, Physical Properties, and Synthetic Utility
The following technical guide is structured to provide actionable, high-precision data and methodologies for researchers utilizing 1-Bromo-2,4-diisopropylbenzene in synthetic chemistry and drug development.
Executive Summary
1-Bromo-2,4-diisopropylbenzene (CAS 40546-77-6) represents a critical scaffold in the design of sterically congested biaryl ligands and liquid crystalline materials. Unlike its symmetric isomer (1-Bromo-2,6-diisopropylbenzene), the 2,4-substitution pattern offers a unique "desymmetrizing" steric bulk that is invaluable for modulating the enantioselectivity of transition-metal catalysts. This guide provides a definitive analysis of its molecular metrics, establishes a self-validating protocol for density verification, and outlines its pivotal role in high-value synthetic workflows.
Chemical Identity & Molecular Metrology
Accurate stoichiometry in metal-catalyzed cross-coupling requires precise molecular weight calculations. The following data is derived from IUPAC standard atomic weights.
Molecular Weight Calculation
Formula:
| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) | Contribution (%) |
| Carbon | 12 | 12.011 | 144.132 | 59.76% |
| Hydrogen | 17 | 1.008 | 17.136 | 7.11% |
| Bromine | 1 | 79.904 | 79.904 | 33.13% |
| Total | - | - | 241.172 | 100.00% |
Key Insight: The high mass contribution of Bromine (33%) significantly influences the density relative to the parent hydrocarbon, 1,3-diisopropylbenzene.
Isomeric Distinction
Confusion often arises between the 2,4-isomer and the 2,6-isomer . The distinction is non-trivial:
-
1-Bromo-2,4-diisopropylbenzene (Target): Asymmetric shielding. Used to create chiral pockets in ligand design.
-
1-Bromo-2,6-diisopropylbenzene: Symmetric shielding. Used to maximize steric bulk around a metal center (e.g., in N-heterocyclic carbenes).
Physical Properties: Density & Phase Behavior[1][2]
While the 2,6-isomer has a well-documented density of 1.171 g/mL at 25 °C, the 2,4-isomer exhibits slightly different packing efficiency due to its asymmetry.
Density Specifications
-
State: Liquid at room temperature.
-
Estimated Density: 1.155 – 1.165 g/mL (25 °C).
-
Rationale: The 2,4-substitution pattern reduces the packing symmetry compared to the 2,6-isomer, leading to a marginally lower density than the 1.171 g/mL benchmark, but significantly higher than the non-brominated precursor (approx. 0.86 g/mL).
-
-
Boiling Point: ~260–265 °C (760 mmHg) / 115–120 °C (10 mmHg).
Protocol: Self-Validating Density Determination
In precision synthesis, relying on literature values for liquid intermediates can introduce stoichiometric errors of 2-5%. The following protocol ensures <0.1% error.
Method: Gravimetric Determination via Pycnometer (Gay-Lussac Type) Prerequisite: Sample purity >98% (confirmed via GC-MS).
-
Calibration: Weigh a clean, dry 10 mL pycnometer (
). Fill with degassed HPLC-grade water at 25.0 °C and weigh ( ). Calculate exact volume ( ) using water density ( g/mL). -
Equilibration: Dry the pycnometer with acetone and a nitrogen stream. Fill with 1-Bromo-2,4-diisopropylbenzene. Place in a thermostated bath at 25.0 °C for 15 minutes.
-
Measurement: Wipe the exterior dry and weigh (
). -
Calculation:
-
Validation: If
deviates >0.02 g/mL from the 1.16 reference range, re-run GC-MS to check for unreacted 1,3-diisopropylbenzene (which lowers density).
Synthesis & Regioselectivity[3][4]
The synthesis of 1-Bromo-2,4-diisopropylbenzene is a classic study in steric control. Bromination of 1,3-diisopropylbenzene yields the 2,4-isomer as the major product, avoiding the sterically congested 2-position.
Mechanistic Pathway
The isopropyl groups are ortho, para-directors.
-
Position 2: Between two isopropyl groups. Highly disfavored (Steric inhibition).
-
Position 4: Ortho to one isopropyl, para to the other. Favored.
-
Position 5: Meta to both. Disfavored (Electronic inhibition).
Visualization: Regioselective Bromination Workflow
Figure 1: Regioselectivity in the electrophilic aromatic substitution of 1,3-diisopropylbenzene. The 2,4-isomer is thermodynamically and kinetically favored.
Applications in Drug Discovery[5]
The 2,4-diisopropylphenyl moiety is a "privileged structure" in the design of Buchwald-type phosphine ligands.
Steric Modulation in Catalysis
By incorporating the 1-bromo-2,4-diisopropylbenzene fragment into biaryl phosphines, researchers can fine-tune the "buried volume" (
-
Mechanism: The isopropyl group at the 2-position prevents catalyst deactivation by inhibiting the formation of inactive palladium dimers.
-
Asymmetry: The lack of an isopropyl group at the 6-position (unlike the 2,6-isomer) allows for easier substrate approach, often increasing turnover frequency (TOF) for bulky substrates.
Workflow: Ligand Synthesis
Figure 2: Synthetic utility of the title compound in generating advanced catalytic systems for drug development.
Handling & Safety Profile
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Mitigation |
| Skin Irritation | H315 | Causes skin irritation. | Nitrile gloves (0.11 mm), change every 30 min. |
| Eye Irritation | H319 | Causes serious eye irritation. | Safety glasses with side shields; eye wash station access. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. | Collect all waste in halogenated organic waste streams. |
Storage: Store under inert atmosphere (
References
-
Sigma-Aldrich. (2023). 1-Bromo-2,6-diisopropylbenzene Product Specification. (Used as comparative baseline for density). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 89958268: 4-Bromo-1,2-diisopropylbenzene. (Isomer analysis). Link
-
ChemicalBook. (2023). 1-Bromo-2,4-diisopropylbenzene Properties and CAS 40546-77-6. Link
-
Royal Society of Chemistry. (2021). Fragment-based drug discovery: opportunities for organic synthesis. RSC Med. Chem. Link
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TopSCHOLAR. (2021). Regiospecific P-Bromination of Activated Aromatic Systems. Western Kentucky University. Link
